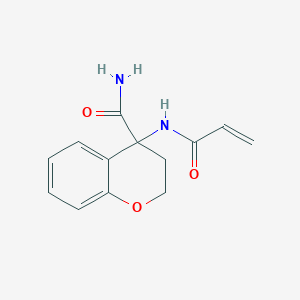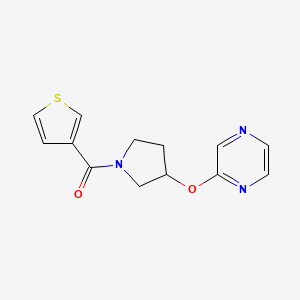
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as PPTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTM is a small molecule that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Structural Analysis
The compound and its analogs have been subjected to structural analysis, revealing their molecular characteristics and behaviors. Notably, the isomorphous structures of analogs demonstrate adherence to the chlorine-methyl exchange rule, with extensive disorder in the molecular structure, impacting the precision of structural descriptions and the detection of isomorphism in data-mining procedures (Swamy et al., 2013).
Antimicrobial Activity
Several derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. A notable example is a series of compounds synthesized by condensation of substituted chalcones and isoniazid, exhibiting antimicrobial activity comparable to standard drugs. The presence of a methoxy group in the compounds correlates with heightened antimicrobial activity (Kumar et al., 2012).
Molecular Docking and Enzyme Inhibition
Thiophene-based derivatives of the compound have been designed and evaluated for their enzyme inhibitory activities against various enzymes, showcasing significant inhibitory activities. Molecular docking studies further elucidate the interactions at enzyme active sites, indicating the compounds' potential as enzyme inhibitors (Cetin et al., 2021).
Spectroscopic Properties and Theoretical Studies
The compound's analogs have been studied for their spectroscopic properties and theoretical behaviors. These studies provide insights into the electronic absorption, excitation, and fluorescence properties of the compounds, influenced by factors such as solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations assist in understanding the stabilization mechanisms and molecular orbital interactions (Al-Ansari, 2016).
Antibacterial and Antioxidant Activities
Derivatives of the compound have been synthesized and tested for their antibacterial and antioxidant activities. The synthesized compounds exhibit moderate antibacterial activity against various strains and moderate antioxidant activities. Theoretical studies, including DFT and molecular docking analysis, support the understanding of the compounds' interactions and activities (Lynda, 2021).
Propiedades
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(10-2-6-19-9-10)16-5-1-11(8-16)18-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGXXWWTSZLXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
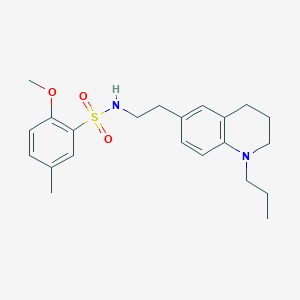
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)
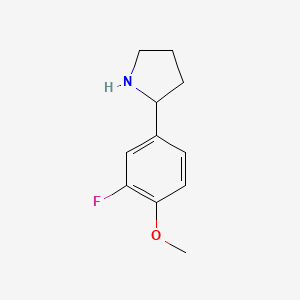
![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)
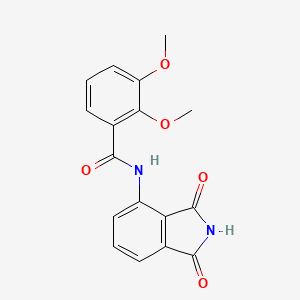
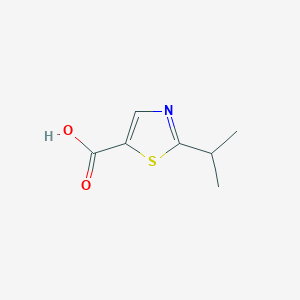
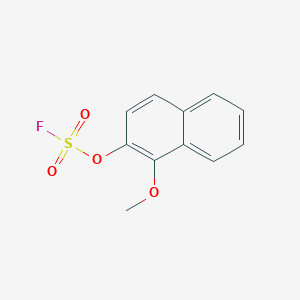
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

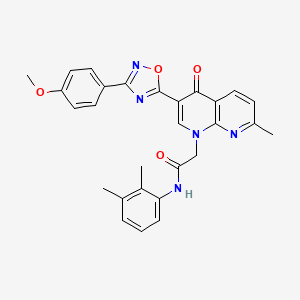


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
